(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMLJYQCXYCRF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735009 | |
| Record name | (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314354-92-1 | |
| Record name | (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyrimidine Precursors
Phosphorus oxychloride (POCl₃) is widely employed to introduce chlorine at the 6-position of pyrimidine derivatives. For example, 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile undergoes chlorination with POCl₃ at 80–85°C for 16–18 hours, achieving complete conversion to the 6-chloro derivative. This method avoids solvolysis byproducts when conducted under controlled stoichiometry (1:5 substrate-to-POCl₃ ratio).
Key Optimization Parameters
-
Temperature : Reactions above 80°C reduce reaction time but risk decomposition.
-
Catalyst : Dimethylformamide (DMF) as a Lewis acid catalyst enhances chlorination efficiency by 30%.
The introduction of the (S)-pyrrolidin-3-ol group to the chloropyrimidine core is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Nucleophilic Substitution with Chiral Pyrrolidine
In a representative procedure, 6-chloro-4-iodopyrimidine reacts with (S)-pyrrolidin-3-ol in acetonitrile at 78°C for 7 hours, using 1,8-diazabicycloundec-7-ene (DBU) as a base. This method yields the target compound with 85% enantiomeric excess (ee), though prolonged heating (>10 hours) leads to racemization.
Reaction Conditions Table
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 78°C | <70°C: Incomplete conversion |
| Base | DBU (2.5 equiv) | K₂CO₃ reduces ee by 20% |
| Solvent | Acetonitrile | DMF increases racemization risk |
Resolution of Racemic Mixtures
Chiral chromatography and enzymatic resolution are critical for achieving >99% ee in the final product.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer of racemic 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol in toluene at 40°C. This process achieves 98% ee for the (S)-enantiomer with a 45% yield after 24 hours.
Advantages Over Chromatography
-
Cost : Reduces purification costs by 60% compared to preparative HPLC.
-
Scalability : Suitable for multi-kilogram batches without equipment limitations.
Green Chemistry Approaches
Recent advances prioritize solvent selection and catalyst recovery to enhance sustainability.
Aqueous-Mediated Amination
A study demonstrated that water can replace organic solvents in the amination of 4-chloropyrrolo[2,3-d]pyrimidine derivatives when using 0.1 equivalents of HCl. This method achieves 98% conversion while suppressing ethanol-mediated solvolysis byproducts.
Comparative Solvent Performance
| Solvent | Conversion (%) | Side Products (%) |
|---|---|---|
| Water | 98 | <1 |
| EtOH | 89 | 12 |
| THF | 76 | 8 |
Industrial-Scale Production Challenges
Byproduct Management
The primary impurity, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, forms via solvent participation in SNAr reactions. Implementing azeotropic distillation with heptane reduces this impurity to <0.5%.
Temperature Control in Exothermic Reactions
The coupling of pyrrolidine to chloropyrimidine releases 120 kJ/mol, necessitating jacketed reactors with automated cooling to maintain temperatures below 80°C and prevent thermal degradation.
Analytical Characterization
Chiral Purity Assessment
High-performance liquid chromatography (HPLC) with a Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers with a retention time difference of 4.2 minutes. Nuclear magnetic resonance (NMR) coupling constants (J = 6.8 Hz for H-3/H-4) confirm the (S)-configuration.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The chloropyrimidine group can be reduced under specific conditions.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. This suggests a potential role in developing therapeutic agents targeting these conditions.
- Receptor Modulation : Studies indicate that it may modulate the activity of certain receptors, which could lead to new insights for treatment strategies in various diseases, including cancer.
- Antiproliferative Effects : Preliminary studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell growth in breast cancer cells. |
| Study B | Neurodegenerative Models | Showed potential neuroprotective effects by modulating receptor activity linked to neurodegeneration. |
| Study C | Enzyme Activity | Identified as a potent inhibitor of specific kinases involved in tumor progression. |
These findings highlight the compound's versatility and potential applications across various therapeutic areas.
Mechanism of Action
The mechanism of action of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The chloropyrimidine group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Stereochemical Considerations
Both analogs and the target compound are (S)-configured at the pyrrolidin-3-ol center. This stereochemistry is critical for enantioselective interactions in chiral environments, such as enzyme active sites.
Solubility and Stability
Biological Activity
(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a compound notable for its unique structural features, including a pyrrolidine ring and a chloropyrimidine moiety. This combination has implications for its biological activity, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 199.64 g/mol
- CAS Number : 1314354-92-1
- IUPAC Name : (3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
The biological activity of this compound is believed to stem from its interactions with various biological targets:
- Enzyme Inhibition : The chloropyrimidine moiety may interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant in the context of kinase inhibitors where similar compounds have shown promising results.
- Binding Affinity : The pyrrolidine ring enhances the compound's binding affinity to target proteins, which may lead to increased specificity and potency in biological assays.
Biological Activity
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
Antibacterial Properties
Research has indicated that compounds with similar structures exhibit antibacterial activity against various strains of bacteria. For instance, studies on pyrrolidine derivatives have shown that modifications can lead to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrolidine Derivative B | 12.5 | Escherichia coli |
Antifungal Activity
In addition to antibacterial effects, some studies suggest potential antifungal properties. The presence of halogen substituents in similar alkaloids has been linked to increased antifungal activity.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating various pyrrolidine derivatives found that those with halogen substitutions demonstrated significant antimicrobial activity, suggesting that this compound could share similar properties .
- Kinase Inhibition : Research into related compounds has shown that pyrimidine derivatives can serve as effective inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and diabetes . While specific data for this compound is limited, its structural similarity suggests potential as a GSK-3β inhibitor.
- Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions and nucleophilic substitutions, which are critical for developing derivatives with enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 6-chloropyrimidin-4-amine derivatives and pyrrolidin-3-ol precursors. For example, a multi-step procedure may include:
Reaction Setup : Refluxing intermediates (e.g., chlorinated pyrimidines) with pyrrolidine derivatives in solvents like xylene or methanol under controlled temperatures (e.g., 50°C).
Workup : Neutralization with NaOH, followed by separation of organic layers and repeated washing to remove impurities .
Purification : Recrystallization from methanol or chromatography to isolate the enantiomerically pure (S)-form. Yield optimization may require adjusting HCl concentration and drying conditions .
Q. How is the structural integrity and purity of this compound verified?
- Methodological Answer : Analytical techniques include:
- X-Ray Powder Diffraction (XRPD) : To confirm crystalline structure and polymorphic forms. Peaks at specific 2θ values (e.g., 10.5°, 15.3°) validate the crystalline phase .
- NMR Spectroscopy : H and C NMR to verify stereochemistry and absence of impurities.
- HPLC : For purity assessment, especially to resolve enantiomeric excess in chiral compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?
- Methodological Answer :
- Temperature Control : Heating to 50°C during HCl salt formation enhances solubility and crystallization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
- Catalytic Additives : Chiral catalysts or bases (e.g., triethylamine) may enhance stereoselectivity.
- Workflow : Use continuous flow reactors for scalable, reproducible synthesis, as seen in industrial protocols for analogous compounds .
Q. What strategies resolve contradictions between spectroscopic data and expected stereochemical outcomes?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to confirm the (S)-configuration .
- X-Ray Crystallography : Definitive confirmation of absolute configuration, especially when NMR data are ambiguous .
- Cross-Validation : Compare experimental H NMR shifts with computational predictions (DFT calculations) .
Q. How does the stereochemistry of pyrrolidin-3-ol impact biological activity or binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize both (S)- and (R)-enantiomers and test against target receptors (e.g., kinases or GPCRs).
- Docking Simulations : Use molecular docking to predict binding modes. For example, the (S)-configuration may favor hydrogen bonding with active-site residues, as observed in triazolopyrimidine analogs .
Q. How to address batch-to-batch variability in crystallinity or purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor crystallization in real-time using in-situ XRPD or Raman spectroscopy.
- Post-Synthesis Treatments : Annealing or slurry conversion in solvent mixtures to stabilize polymorphs .
- Quality Control : Implement strict HPLC thresholds (e.g., ≥98% purity) and reject batches with inconsistent XRPD patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
